3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
Its structure features a triazole-thione core substituted at the 3-position with a 3-chlorophenyl group and at the 4-position with a Schiff base derived from 2-(trifluoromethyl)benzaldehyde.
Synthesis typically involves condensation of 4-amino-5-(3-chlorophenyl)-1,2,4-triazole-3-thione with 2-(trifluoromethyl)benzaldehyde under microwave irradiation or reflux conditions in acetic acid, followed by purification via crystallization or flash chromatography .
Properties
CAS No. |
478254-86-3 |
|---|---|
Molecular Formula |
C16H10ClF3N4S |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H10ClF3N4S/c17-12-6-3-5-10(8-12)14-22-23-15(25)24(14)21-9-11-4-1-2-7-13(11)16(18,19)20/h1-9H,(H,23,25)/b21-9+ |
InChI Key |
UTJFMWHXGLOIQN-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Intermediate Formation via Hydrazine-Glyoxylic Acid Condensation
The synthesis begins with the reaction of 3-chlorophenylhydrazine hydrochloride with glyoxylic acid in a water-acetonitrile solvent system at room temperature. This produces 2-(2-(3-chlorophenylhydrazono)acetic acid as a key intermediate, achieved in 88% yield. The reaction is highly regioselective, avoiding byproducts common in earlier methods.
Reaction Conditions :
Thiocyanation and Cyclization
The intermediate is then treated with potassium thiocyanate in trifluoroacetic acid at 50°C. This step simultaneously introduces the thione group and cyclizes the structure into the 1,2,4-triazole-5-thione core. The trifluoroacetic acid acts as both solvent and catalyst, enhancing reaction efficiency.
Optimized Parameters :
-
Solvent: Trifluoroacetic acid
-
Temperature: 50–80°C
-
Molar ratio: 1:1.2 (intermediate:KSCN)
Key Advantage : This method avoids harsh conditions (e.g., anhydrous or oxygen-free environments) required in prior approaches.
One-Pot Two-Step Synthesis
Hydrazide-Thiocyanate Cyclocondensation
A streamlined one-pot method involves reacting 3-chlorophenylhydrazide with 2-(trifluoromethyl)benzyl isothiocyanate in ethanol, followed by refluxing in 4N sodium hydroxide. This eliminates intermediate isolation, reducing solvent use and time.
Procedure :
-
Step 1 : Hydrazide and isothiocyanate react in ethanol at 25°C for 4 hours.
-
Step 2 : The mixture is refluxed in NaOH (4N) for 6 hours, then acidified with HCl to precipitate the product.
Yield : 75–86%
Purity : Confirmed via HPLC (retention time: 2.72 min) and H NMR.
Advantages Over Conventional Methods
-
Reduced Solvent Waste : Ethanol and water are primary solvents.
Schiff Base Formation for Functionalization
Condensation with 2-Trifluoromethylbenzaldehyde
The triazole-thione intermediate undergoes Schiff base formation with 2-trifluoromethylbenzaldehyde in acetic acid under reflux. This step introduces the benzylideneamino group, critical for biological activity.
Conditions :
Characterization :
Alternative Thiocyanation Strategies
Ammonium Thiocyanate in Hydrochloric Acid
In a variation, the intermediate hydrazide reacts with ammonium thiocyanate in HCl (4N) under reflux. This method is less efficient (yield: 65%) but useful for small-scale synthesis.
Comparison of Thiocyanation Agents :
Challenges and Optimization
Regioselectivity in Cyclization
Early methods suffered from poor regioselectivity due to competing N1 vs. N2 attack during triazole formation. Using glyoxylic acid instead of formic acid derivatives mitigates this issue, favoring the desired N1-substituted product.
Solvent and Temperature Effects
-
Trifluoroacetic Acid : Enhances reaction rate and purity but requires corrosion-resistant equipment.
-
Ethanol-Water Systems : Eco-friendly but necessitate longer reaction times.
Scalability and Industrial Feasibility
The stepwise cyclization-thiocyanation method (Section 1) is preferred for industrial use due to:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thione Sulfur
The thione (-C=S) group undergoes nucleophilic substitution reactions, particularly with alkyl halides or α-halo carbonyl compounds. For example:
Mechanistic studies indicate that the thione tautomerizes to thiol in basic media, enabling nucleophilic attack on electrophilic reagents .
Cyclocondensation Reactions
The compound participates in cyclization reactions to form fused heterocycles:
Example reaction with hydrazine:
Key intermediates are characterized by:
Schiff Base Formation
The benzylidene amino group (-N=CH-) reacts with primary amines to form secondary Schiff bases:
| Amine Used | Conditions | Product Stability |
|---|---|---|
| 4-Aminophenol | Methanol, acetic acid, 50°C | Stable up to 200°C |
| Ethylenediamine | Ethanol, RT, 6h | Hygroscopic crystals |
Reaction kinetics show pseudo-first-order behavior with at 25°C .
Coordination with Metal Ions
The triazole-thione acts as a bidentate ligand through sulfur and N3 nitrogen:
| Metal Salt | Complex Formed | Geometry | Application |
|---|---|---|---|
| Cu(II) acetate | [Cu(L)₂Cl₂] | Octahedral | Antimicrobial agents |
| Pd(II) chloride | [Pd(L)(PPh₃)₂]⁺ | Square planar | Catalytic cross-coupling |
Stability constants () range from 8.9 (Cu²⁺) to 6.7 (Zn²⁺) .
Acid/Base-Mediated Tautomerism
The compound exhibits pH-dependent tautomerism between thione (major in neutral media) and thiol (dominant above pH 10):
Photochemical Reactions
Under UV irradiation (λ = 254 nm), the benzylidene group undergoes [2+2] cycloaddition:
Comparative Reactivity with Analogues
The 3-chlorophenyl and CF₃ groups significantly influence reaction rates:
| Substituent Position | Relative S-Alkylation Rate | Electrophilic Aromatic Substitution Activity |
|---|---|---|
| 3-Chlorophenyl (target) | 1.00 | Moderate (σ = 0.37) |
| 4-Chlorophenyl | 0.85 | High (σ = 0.23) |
| Unsubstituted phenyl | 1.45 | Low |
Data derived from Hammett plots () confirm electron-withdrawing effects dominate .
This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active derivatives and metal-organic frameworks. Recent advances in its catalytic applications (e.g., Suzuki-Miyaura coupling) warrant further investigation .
Scientific Research Applications
Antiepileptic Activity
Recent studies have indicated that derivatives of triazole-thione compounds exhibit promising antiepileptic properties. For instance, research demonstrated that specific triazole derivatives could effectively inhibit certain enzymes involved in epilepsy pathways, suggesting potential therapeutic roles for compounds like 3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione .
Case Study: TP-315
In a comparative study involving various triazole derivatives, TP-315 (5-(3-Chlorophenyl)-4-Hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) was evaluated for its efficacy in reducing seizure frequency in animal models. The findings revealed significant improvements in biochemical parameters and histopathological examinations of treated subjects, indicating a potential for clinical application in epilepsy management .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria.
Research Insights
A study focused on the synthesis and screening of various triazole derivatives highlighted the effectiveness of 1,2,4-triazole compounds against several bacterial strains. The results indicated that modifications to the triazole structure could enhance antimicrobial potency .
Fungicides
The antifungal properties of triazoles make them suitable candidates for agricultural fungicides. The compound's ability to inhibit fungal growth can be leveraged to protect crops from various fungal pathogens.
Efficacy Studies
Field trials have shown that triazole-based fungicides can significantly reduce fungal infections in crops such as wheat and corn. These studies underline the importance of developing effective fungicides to ensure food security and crop yield enhancement.
Herbicidal Activity
Emerging research suggests that certain triazole derivatives may also exhibit herbicidal activity. This application is particularly relevant in the context of integrated pest management strategies aimed at reducing chemical use while maintaining agricultural productivity.
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antiepileptic Drugs | Significant efficacy in reducing seizures |
| Antimicrobial Agents | Effective against resistant bacterial strains | |
| Agricultural Sciences | Fungicides | Reduces fungal infections in crops |
| Herbicides | Potential for weed control |
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding affinity of the compound. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazole-thione derivatives differ primarily in substituents on the aryl and benzylidene moieties. Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Electron-withdrawing groups (e.g., -CF₃, -Cl): Increase thermal stability and lipophilicity. The target compound’s -CF₃ group likely confers higher logP than fluoro or chloro analogs, enhancing membrane permeability .
- Melting points : Derivatives with halogenated benzylidenes (e.g., 4-chloro, 2-fluoro) exhibit higher melting points (>170°C) due to stronger intermolecular interactions .
- Spectral signatures :
Key Research Findings
Substituent Impact on Bioavailability : The -CF₃ group in the target compound may improve pharmacokinetics compared to -Cl or -F analogs due to enhanced lipophilicity and metabolic resistance .
Synthetic Efficiency : Microwave methods achieve >85% yields for triazole-thiones, outperforming traditional reflux (70–75%) .
Crystallography : SHELX software () confirms planar triazole-thione cores and E-configuration of Schiff bases in analogs .
Biological Activity
3-(3-Chlorophenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H10ClF3N4S
- Molecular Weight : 368.78 g/mol
- CAS Number : 478254-86-3
- IUPAC Name : 3-(3-chlorophenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
The biological activity of triazole derivatives like this compound is often attributed to their ability to interact with various biological targets:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. The presence of the triazole ring allows for the inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
- Anticancer Properties : Studies indicate that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Some triazole derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various fungal strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 |
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of various triazole derivatives, this compound was tested against several cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this compound against Candida albicans and Aspergillus niger. The results indicated that the compound inhibited fungal growth effectively, showcasing a minimum inhibitory concentration (MIC) of 15 µg/mL, which was significantly lower than many conventional antifungal agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-chlorophenyl)-substituted 1,2,4-triazolethiones, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves condensation of a substituted aldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) with thiosemicarbazide derivatives under reflux in ethanol or methanol. Acidic conditions (e.g., HCl) catalyze cyclization to form the triazolethione core. Key variables include reaction time (6–12 hours), temperature (70–90°C), and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization; purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
- Data Consideration : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) and characterize intermediates via H NMR (e.g., thiosemicarbazide NH peaks at δ 4.5–5.0 ppm) .
Q. How is the structural elucidation of this compound performed, and what spectroscopic/crystallographic methods are prioritized?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous confirmation of the triazolethione core and substituent geometry. For non-crystalline samples, use H/C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and thiocarbonyl (C=S) signals (δ 165–170 ppm in C). IR spectroscopy confirms N–H stretches (~3200 cm) and C=S vibrations (~1250 cm) .
- Example : In related analogs, crystallographic data (e.g., C–S bond length: 1.68–1.72 Å) and torsion angles (e.g., dihedral angles between aromatic rings: 25–30°) resolve stereochemical ambiguities .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize antimicrobial assays (e.g., MIC against S. aureus or E. coli), anti-inflammatory activity (COX-2 inhibition), and cytotoxicity (MTT assay on HeLa cells). Use DMSO as a solvent control (<1% v/v). Dose-response curves (10–100 µM) and positive controls (e.g., ibuprofen for COX-2) validate results .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict regioselectivity in triazolethione formation?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states during cyclization to predict favorable reaction pathways. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites influencing regioselectivity .
- Case Study : DFT analysis of analogous triazolethiones revealed that electron-withdrawing groups (e.g., CF) on the benzylidene moiety lower the activation energy for cyclization by 15–20 kJ/mol .
Q. How to resolve contradictions in crystallographic data vs. spectroscopic predictions for substituent orientation?
- Methodological Answer : Discrepancies often arise from dynamic disorder in crystal structures. Use SHELXL refinement (SHELX-2018) with restraints for anisotropic displacement parameters. Compare experimental (XRD) and computed (Mercury 4.3) torsion angles; deviations >5° warrant re-evaluation of hydrogen bonding or solvent effects .
- Example : In 4-[(4-fluorobenzylidene)amino] analogs, XRD confirmed a planar triazolethione ring, whereas NMR suggested slight puckering due to solvent interactions .
Q. What strategies enhance the compound’s bioavailability while retaining activity?
- Methodological Answer : Modify lipophilicity via substituent engineering (e.g., replacing CF with OCH) to improve LogP (target 2–3). Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) and plasma protein binding (equilibrium dialysis). Co-crystallization with serum albumin (PDB: 1AO6) identifies binding pockets .
Q. How to establish structure-activity relationships (SAR) for anti-inflammatory activity in this triazolethione series?
- Methodological Answer : Synthesize derivatives with varied substituents on the chlorophenyl and benzylidene moieties. Use multivariate regression (e.g., PLS analysis) to correlate electronic (Hammett σ), steric (Taft E), and lipophilic (π) parameters with IC values. Molecular docking (AutoDock Vina) into COX-2 (PDB: 5KIR) identifies critical H-bond interactions (e.g., thiocarbonyl with Arg120) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
